

Z-D-His-OH: A Technical Guide for Peptide Research Novices

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Compound of Interest

Compound Name: **Z-D-His-OH**

Cat. No.: **B554514**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a foundational resource for understanding the core principles and applications of N- α -benzyloxycarbonyl-D-histidine (**Z-D-His-OH**) in the field of peptide research. This document provides a comprehensive overview of its chemical properties, its primary role as a building block in peptide synthesis, and practical considerations for its use.

Introduction to Z-D-His-OH

Z-D-His-OH is a derivative of the naturally occurring amino acid L-histidine, where the D-enantiomer of histidine is protected at its α -amino group by a benzyloxycarbonyl (Z) group. The "Z" protecting group is a well-established tool in peptide chemistry, prized for its stability under various reaction conditions and its ability to minimize the risk of racemization during the peptide coupling process. The use of the D-isomeric form of histidine allows for the synthesis of peptides with modified structures, which can lead to enhanced stability against enzymatic degradation and potentially altered biological activity.

Physicochemical Properties of Z-D-His-OH

A clear understanding of the physical and chemical properties of **Z-D-His-OH** is crucial for its effective use in the laboratory. The following table summarizes key quantitative data for this compound.

Property	Value
Molecular Formula	C ₁₄ H ₁₅ N ₃ O ₄
Molecular Weight	289.29 g/mol
Melting Point	161-163 °C
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Appearance	White to light yellow powder or crystals
CAS Number	67424-93-5

Role in Peptide Synthesis

The primary application of **Z-D-His-OH** is as a protected amino acid building block in peptide synthesis, particularly in solution-phase peptide synthesis (SPPS). The Z-group prevents the α -amino group of the D-histidine from participating in unwanted side reactions during the formation of peptide bonds.

Histidine itself presents unique challenges in peptide synthesis due to the reactivity of its imidazole side chain and its propensity for racemization. While **Z-D-His-OH** addresses the protection of the α -amino group, the imidazole side chain may also require a separate protecting group depending on the synthetic strategy to prevent side reactions.

While solid-phase peptide synthesis (SPPS) more commonly employs Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl) protecting groups, the Z-group remains a valuable option, especially in solution-phase synthesis and for specific applications where its particular cleavage conditions are advantageous.

General Experimental Protocol: Solution-Phase Peptide Coupling

The following is a generalized protocol for the coupling of **Z-D-His-OH** to a growing peptide chain in solution.

Materials:

- **Z-D-His-OH**
- Peptide-ester with a free N-terminal amine
- Coupling agent (e.g., DCC - N,N'-dicyclohexylcarbodiimide)
- Racemization suppressant (e.g., HOBt - Hydroxybenzotriazole)
- Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
- Tertiary base (e.g., Diisopropylethylamine (DIEA), if starting from a peptide salt)
- Reagents for work-up and purification (e.g., ethyl acetate, sodium bicarbonate solution, citric acid solution, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

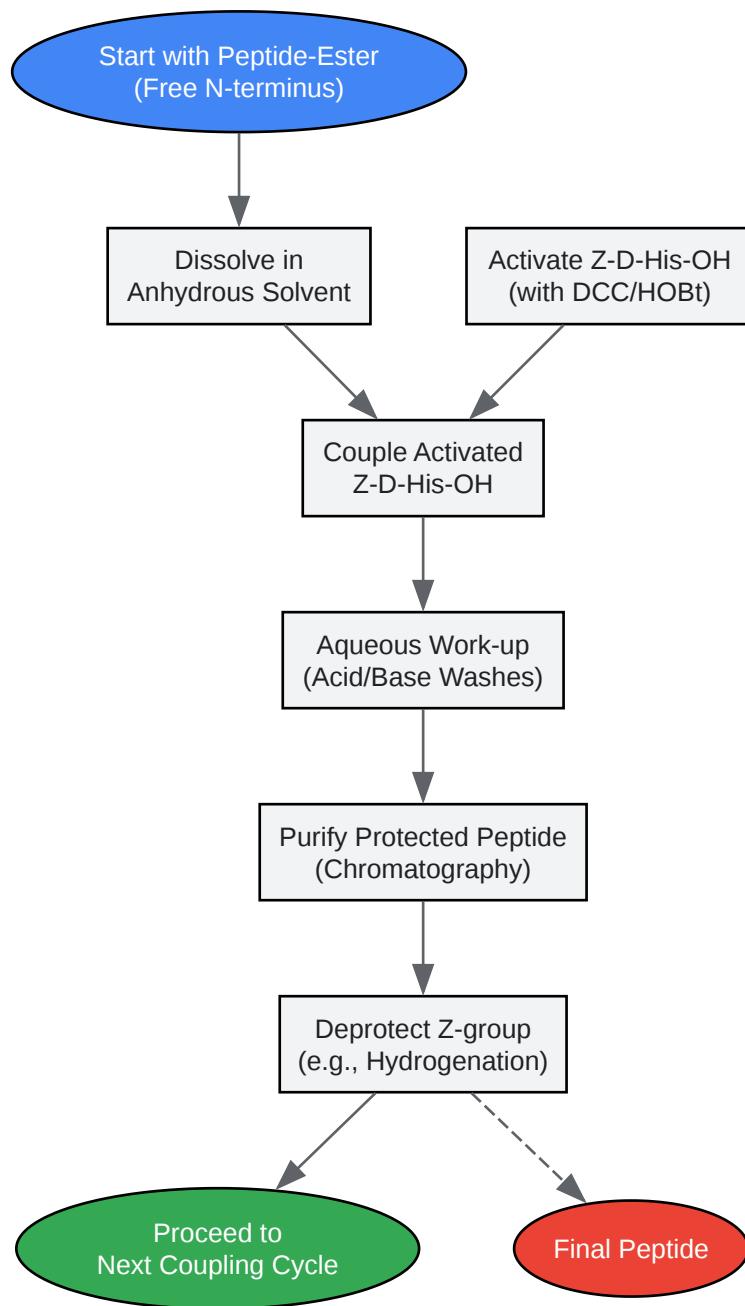
- Dissolution: Dissolve the peptide-ester with the free N-terminal amine in the anhydrous solvent in a reaction vessel. If the peptide is a salt (e.g., TFA salt), add one equivalent of the tertiary base to neutralize it.
- Activation: In a separate flask, dissolve **Z-D-His-OH** and the racemization suppressant (e.g., HOBt) in the anhydrous solvent. Cool the solution in an ice bath. Add the coupling agent (e.g., DCC) to this solution and stir for a few minutes to pre-activate the carboxylic acid.
- Coupling: Add the activated **Z-D-His-OH** solution to the solution of the peptide-ester. Allow the reaction to proceed at 0°C for a period and then warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, filter the reaction mixture to remove the urea byproduct (in the case of DCC). Wash the filtrate sequentially with a weak acid (e.g., dilute citric acid), a weak base (e.g., sodium bicarbonate solution), and brine. Dry the organic layer over a drying agent like magnesium sulfate.
- Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the protected peptide.

- Deprotection: The Z-group can be removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or by treatment with strong acids like HBr in acetic acid to expose the N-terminal amine for the next coupling step.

Experimental Workflow

The following diagram illustrates the general workflow for a solution-phase peptide synthesis cycle using **Z-D-His-OH**.

Solution-Phase Peptide Synthesis Workflow with Z-D-His-OH

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Caption: General workflow for incorporating **Z-D-His-OH** in solution-phase peptide synthesis.

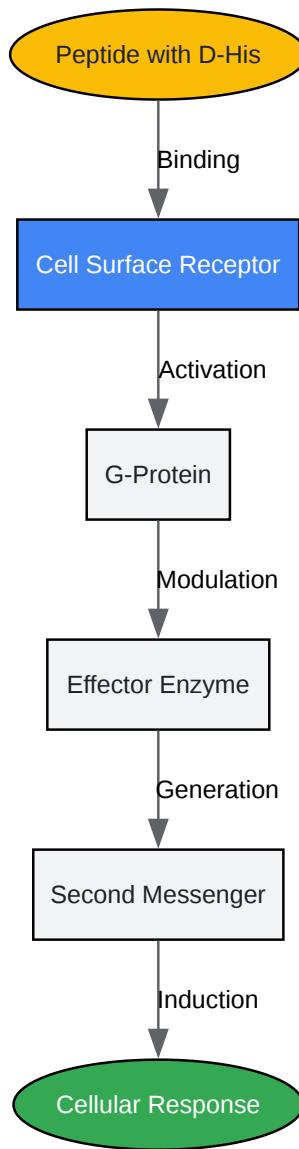
Z-D-His-OH and Cellular Signaling

Currently, there is no scientific evidence to suggest that **Z-D-His-OH**, as a protected amino acid monomer, has a direct role in cellular signaling pathways. Its primary function is as a synthetic building block.

However, the incorporation of D-histidine into a peptide sequence can have significant biological implications. Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation, leading to a longer half-life in biological systems. Furthermore, the change in stereochemistry can alter the three-dimensional structure of the peptide, which may affect its binding affinity to receptors or enzymes. While peptides containing histidine residues can be involved in various signaling processes due to the unique properties of the imidazole ring (e.g., proton transfer, metal chelation), the specific signaling effects would be dependent on the entire peptide sequence and its target, rather than on the initial **Z-D-His-OH** building block itself.

The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by a peptide containing D-histidine.

Hypothetical Signaling Pathway Modulation by a D-His Containing Peptide

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